1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
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Overview
Description
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria. It is a derivative of quinolone, characterized by the presence of multiple fluorine atoms, which enhance its antibacterial efficacy.
Preparation Methods
The synthesis of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid involves several steps:
Synthetic Routes: The compound is typically synthesized through a multi-step process starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the fluorine atoms, and functionalization of the pyridine ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and spectrum of activity.
Substitution: The fluorine atoms and other substituents on the quinoline and pyridine rings can be replaced with other groups to create new derivatives with enhanced properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions include various quinolone derivatives, each with unique antibacterial properties.
Scientific Research Applications
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is employed in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
The antibacterial activity of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By forming a complex with these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is unique among quinolone antibiotics due to its multiple fluorine substitutions, which enhance its antibacterial activity. Similar compounds include:
Delafloxacin: Known for its broad-spectrum activity and efficacy in acidic environments.
Finafloxacin: Exhibits high activity against both gram-positive and gram-negative bacteria.
Zabofloxacin: Effective against antibiotic-resistant strains and used in the treatment of respiratory infections.
Properties
Molecular Formula |
C15H6ClF4N3O3 |
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Molecular Weight |
387.67 g/mol |
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H6ClF4N3O3/c16-9-10(20)6(17)1-4-11(9)23(3-5(12(4)24)15(25)26)14-8(19)2-7(18)13(21)22-14/h1-3H,(H2,21,22)(H,25,26) |
InChI Key |
HPKJNIOQVKJRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)Cl)N(C=C(C2=O)C(=O)O)C3=C(C=C(C(=N3)N)F)F |
Origin of Product |
United States |
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